1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride
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Overview
Description
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 3-position of the piperazine ring and an ethanone group attached to the nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
The synthesis of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride can be compared with other piperazine derivatives, such as:
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperazine ring but with a propanoic acid group instead of an ethanone group.
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: This derivative has an amino and hydroxyl group attached to the piperazine ring.
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound features a piperidine ring instead of a piperazine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3R)-3-methylpiperazin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6-5-9(7(2)10)4-3-8-6;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUPVQDHANBSC-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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